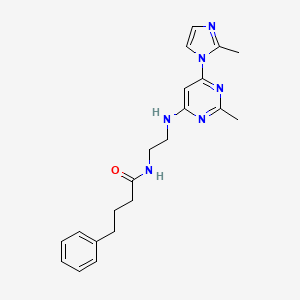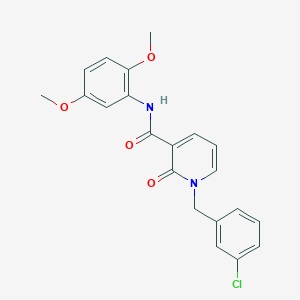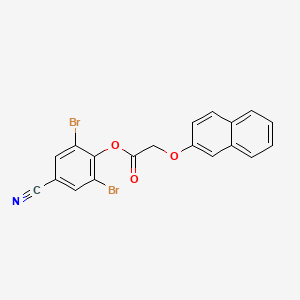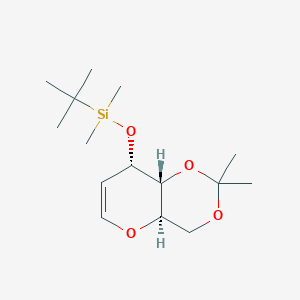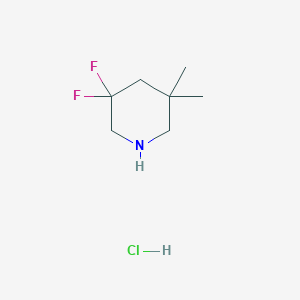
4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one, also known as CPI-444, is a small molecule inhibitor that targets the adenosine A2A receptor. It has shown potential in the treatment of cancer and other diseases.
Wirkmechanismus
4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one works by blocking the adenosine A2A receptor, which is overexpressed in tumor cells and the tumor microenvironment. Adenosine is a signaling molecule that suppresses the immune system and promotes tumor growth. By blocking the adenosine A2A receptor, this compound enhances the activity of immune cells and promotes an anti-tumor immune response.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It has also been shown to be well-tolerated in preclinical models. This compound has been shown to enhance the activity of immune cells such as T cells and natural killer cells, and to reduce the number of immunosuppressive cells such as regulatory T cells and myeloid-derived suppressor cells in the tumor microenvironment.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. Another advantage is its potential to enhance the efficacy of immune checkpoint inhibitors. One limitation of this compound is its potential to cause adverse effects such as fatigue, nausea, and diarrhea in clinical trials.
Zukünftige Richtungen
For 4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one include clinical trials, combination therapy, and the development of more potent and selective adenosine A2A receptor inhibitors.
Synthesemethoden
The synthesis of 4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one involves several steps, including the preparation of the starting materials, the coupling reaction, and the final purification. The starting materials include 6-cyclopropylpyridazine-3-carboxylic acid and 4-(4-aminopiperazin-1-yl)benzoic acid. The coupling reaction is carried out using a coupling agent such as EDCI or HATU in the presence of a base such as DIPEA. The final purification is achieved through column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-(4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl)-1H-imidazol-2(3H)-one has been extensively studied in preclinical models and has shown promise in the treatment of cancer. It has been shown to enhance the efficacy of immune checkpoint inhibitors by blocking the adenosine-mediated immunosuppression in the tumor microenvironment. This compound has also been shown to have potential in the treatment of other diseases such as rheumatoid arthritis, psoriasis, and chronic obstructive pulmonary disease.
Eigenschaften
IUPAC Name |
4-[4-(6-cyclopropylpyridazin-3-yl)piperazine-1-carbonyl]-1,3-dihydroimidazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O2/c22-14(12-9-16-15(23)17-12)21-7-5-20(6-8-21)13-4-3-11(18-19-13)10-1-2-10/h3-4,9-10H,1-2,5-8H2,(H2,16,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKUAGKYHVYZYTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=CNC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-(3-piperidin-1-ylpyrazin-2-yl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B2883822.png)
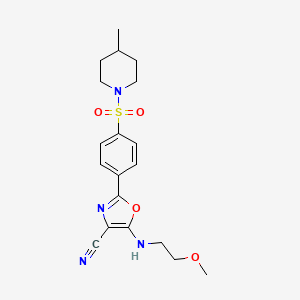
![N-[2-(5,5-Dimethyl-2-oxopyrrolidin-3-yl)ethyl]but-2-ynamide](/img/structure/B2883826.png)
![[(2S,5R)-5-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)oxolan-2-yl]methanamine;hydrochloride](/img/structure/B2883827.png)

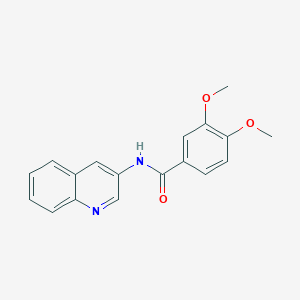
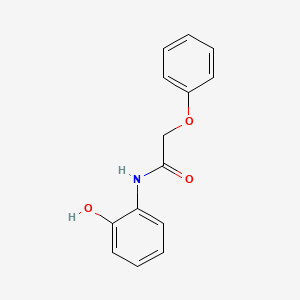
![6-chloro-N-[3-(4-phenylpiperazin-1-yl)propyl]pyridazine-3-carboxamide](/img/structure/B2883838.png)
